2-bromo-N-ethylbutanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12BrNO |
|---|---|
Molecular Weight |
194.07 g/mol |
IUPAC Name |
2-bromo-N-ethylbutanamide |
InChI |
InChI=1S/C6H12BrNO/c1-3-5(7)6(9)8-4-2/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
ZGANSWCCODAQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Bromo N Ethylbutanamide
Established Synthetic Routes to 2-bromo-N-ethylbutanamide
The primary established route for the synthesis of this compound involves the direct bromination of its immediate precursor, N-ethylbutanamide. The success of this approach is intrinsically linked to the efficient and selective synthesis of the starting amide.
Bromination of N-Ethylbutanamide
The introduction of a bromine atom at the alpha-position to the carbonyl group of N-ethylbutanamide is a key transformation. Traditional methods for this α-bromoamide synthesis rely on the direct halogenation of the pre-formed amide. smolecule.com This typically involves treating N-ethylbutanamide with a brominating agent such as molecular bromine (Br₂) or phosphorus tribromide (PBr₃). smolecule.com These reactions are generally carried out in inert solvents like dichloromethane (B109758) or tetrahydrofuran. smolecule.com One study demonstrated that using bromine in acetic acid at a controlled temperature of 0–5°C can selectively yield this compound. smolecule.com However, challenges such as over-bromination and decomposition necessitate careful control of the stoichiometry of the reactants. smolecule.com
A safer, alternative method involves the in-situ generation of bromine using aqueous hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr). smolecule.com This approach can achieve comparable yields to traditional methods while minimizing the handling of toxic bromine gas. smolecule.com
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | CH₂Cl₂ | 0–5 | 68 |
| PBr₃ | THF | 25 | 72 |
| HBr/H₂O₂ | H₂O | 60 | 65 |
Synthesis of Key Precursors: N-Ethylbutanamide
The synthesis of the precursor, N-ethylbutanamide, is a critical step. Amide bond formation is a cornerstone of organic chemistry, and several methods are available for this purpose. A common and fundamental approach is nucleophilic acyl substitution. This involves the reaction of a carboxylic acid derivative with an amine. For the synthesis of N-ethylbutanamide, butanoyl chloride is reacted with ethylamine. chegg.combartleby.com The electrophilic carbonyl carbon of butanoyl chloride is attacked by the nucleophilic nitrogen atom of ethylamine, leading to the formation of a tetrahedral intermediate which then collapses to form the amide.
Alternative routes to N-ethylbutanamide include the reaction of bromoethane (B45996) with butyramide (B146194). chemicalbook.comchemicalbook.com Another method involves the direct amidation of butanoic acid with ethylamine. chegg.com While direct amidation is possible, it often requires catalysts or coupling agents to proceed efficiently. nih.gov One specific method reports a yield of 83% for the reaction between bromoethane and butyramide in the presence of potassium hydroxide (B78521) and aluminum oxide in 1,4-dioxane (B91453) at 60°C for 8 hours. chemicalbook.com
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Reported Yield (%) |
|---|---|---|---|
| Butanoyl chloride | Ethylamine | - | - |
| Bromoethane | Butyramide | potassium hydroxide; aluminum oxide in 1,4-dioxane at 60°C | 83 |
| Butanoic acid | Ethylamine | - | - |
Advanced Approaches to Synthetic Route Design and Optimization
Computational Tools for Route Scouting and Prediction
The design of optimal synthetic pathways is a complex task that can be accelerated by computational tools. Machine learning models, particularly recurrent neural networks, are being employed to automate tasks in chemical synthesis. stanford.edu These models can be trained on large datasets of chemical reactions to predict the outcomes of reactions, including the likely products given a set of reactants and reaction conditions. stanford.eduarxiv.org For instance, given N-ethylbutanamide and a brominating agent, a predictive model could forecast the formation of this compound and potential byproducts. arxiv.orgarxiv.org These data-driven systems can significantly aid synthetic chemists in planning and selecting the most promising synthetic routes, thereby reducing the need for extensive trial-and-error experimentation. arocjournal.com
Optimization of Reaction Conditions and Yield
Once a synthetic route is established, the optimization of reaction conditions is crucial for maximizing yield and purity. Design of Experiments (DoE) is a statistical approach that allows for the simultaneous variation of multiple factors to identify optimal reaction conditions efficiently. mt.comnih.gov In the context of synthesizing this compound, DoE could be used to systematically investigate the effects of variables such as temperature, reaction time, solvent, and the molar ratio of reactants on the reaction yield. nih.gov
Response Surface Methodology (RSM) is often used in conjunction with DoE to model and visualize the relationship between the reaction parameters and the desired outcome, such as yield. mt.com This allows for a more precise determination of the optimal conditions. mt.com By employing these methodologies, the number of required experiments can be significantly reduced compared to traditional one-variable-at-a-time (OVAT) optimization, leading to faster process development. nih.govnih.gov
Chemo- and Regioselective Synthesis Considerations
The bromination of N-ethylbutanamide is an example of an alpha-halogenation of a carbonyl compound. fiveable.me The regioselectivity of this reaction—the preferential halogenation at the alpha-carbon—is a key consideration. The mechanism of alpha-halogenation typically proceeds through either an enol or an enolate intermediate. stackexchange.comchemistrysteps.com
Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the more substituted, and thus more stable, enol is generally favored, leading to halogenation at the more substituted alpha-carbon in unsymmetrical ketones. stackexchange.comchemistrysteps.com For N-ethylbutanamide, there is only one alpha-carbon with protons available for substitution.
Under basic conditions, the reaction proceeds via an enolate intermediate. stackexchange.comchemistrysteps.com The rate-determining step is the removal of an alpha-proton by the base. stackexchange.com A potential issue with base-catalyzed halogenation is the possibility of multiple halogenations, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons, making subsequent halogenations faster. chemistrysteps.comlibretexts.org Therefore, to achieve mono-bromination to form this compound, acidic conditions are often preferred. wikipedia.org
Novel Synthetic Strategies for Alpha-Bromo Amides
While traditional methods for the synthesis of α-bromoamides often rely on direct bromination of the corresponding amide with reagents like molecular bromine or phosphorus tribromide, these approaches can suffer from drawbacks such as harsh reaction conditions and the formation of byproducts. smolecule.com To address these limitations, researchers have focused on developing novel synthetic strategies that offer greater efficiency, selectivity, and broader substrate scope.
Development of Efficient General Routes
Recent advancements in synthetic methodology have led to the development of more efficient and general routes for the preparation of α-bromo amides. These methods often employ catalytic systems or novel reagent combinations to achieve the desired transformation under milder conditions.
One innovative approach involves a redox-neutral umpolung strategy. smolecule.com For instance, the reaction of ynamides with 2-bromopyridine (B144113) N-oxide, catalyzed by zinc triflate (Zn(OTf)₂), has been shown to produce α-bromoamides with high regioselectivity. smolecule.comnih.gov This method is advantageous as it avoids the use of harsh brominating agents and proceeds at moderate temperatures, making it suitable for substrates with sensitive functional groups. smolecule.com The proposed mechanism involves the nucleophilic attack on a zinc-activated ynamide intermediate, followed by the transfer of a bromide from the N-oxide. smolecule.com
Another efficient route involves the amidation of α-bromo acids using coupling agents such as N,N'-diisopropylcarbodiimide (DIC). nih.gov This method provides a straightforward way to synthesize α-bromo amides from readily available starting materials. Furthermore, advancements in catalysis have introduced transition metal-catalyzed cross-coupling reactions, which have become a powerful tool for creating α-chiral amides. For example, nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents can produce enantiopure α-chiral amides. nih.gov
The following table summarizes some modern catalytic approaches applicable to the synthesis of α-bromo amides.
| Catalyst/Reagent System | Substrate | Key Features | Reference |
| Zn(OTf)₂ / 2-bromopyridine N-oxide | Ynamide | High regioselectivity, mild conditions, avoids harsh reagents. | smolecule.comnih.gov |
| N,N'-diisopropylcarbodiimide (DIC) | α-bromo acid and amine | Straightforward amidation, good yields. | nih.gov |
| Nickel / (i-Pr)-Pybox ligand | Racemic α-bromo amide and organozinc reagent | Enantioselective synthesis of α-chiral amides. | nih.gov |
Exploration of Solid-Phase Synthesis Techniques
Solid-phase synthesis has emerged as a powerful strategy for the synthesis of peptides and other complex molecules, offering advantages such as ease of purification and the potential for automation. luxembourg-bio.comwikipedia.org This methodology has been extended to the synthesis of modified peptides and other small molecules, including α-bromo amides. nih.govaurigeneservices.com
The core principle of solid-phase synthesis involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a series of reactions. wikipedia.org Excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process. wikipedia.org For the synthesis of this compound, a polystyrene-supported diethylaminosulfur trifluoride (PS-DAST) resin can be utilized to facilitate a one-pot amidation and bromination sequence, yielding the desired product with high purity after a simple filtration. smolecule.com This approach is not only efficient but also minimizes solvent waste, aligning with the principles of green chemistry. smolecule.com
The versatility of solid-phase synthesis allows for the creation of libraries of compounds for screening purposes. By attaching a common intermediate to the solid support, a variety of reagents can be used in subsequent steps to generate a diverse range of final products. This high-throughput approach is particularly valuable in drug discovery and materials science. nih.gov
The table below highlights key aspects of solid-phase synthesis for α-bromo amides.
| Solid Support/Resin | Synthetic Approach | Advantages | Reference |
| Polystyrene-supported diethylaminosulfur trifluoride (PS-DAST) | One-pot amidation and bromination of an appropriate precursor attached to the resin. | Rapid purification, scalability, reduced solvent waste, adaptable to automation. | smolecule.com |
| Merrifield resin / Aminomethyl resin | Liebeskind–Srogl cross-coupling on a solid support to generate diverse aryl squaramides. | Efficient generation of compound libraries, avoids intermediate isolation. | nih.gov |
Mechanistic Investigations of 2 Bromo N Ethylbutanamide Reactions
Study of Nucleophilic Substitution Pathways at the Alpha-Carbon
Nucleophilic substitution at the alpha-carbon of 2-bromo-N-ethylbutanamide is a key reaction. The electrophilic carbon atom bonded to the bromine is a target for various nucleophiles. The reaction can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms, depending on the reaction conditions.
Unimolecular (SN1) and Bimolecular (SN2) Mechanisms
The competition between SN1 and SN2 pathways is governed by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. This compound is a secondary alkyl halide, which can undergo substitution by either mechanism.
The SN2 (Bimolecular Nucleophilic Substitution) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. chemicalnote.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile (rate = k[amide][nucleophile]). smolecule.comulethbridge.camasterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com The adjacent amide group's electron-withdrawing nature polarizes the C-Br bond, enhancing the carbon's electrophilicity and making it susceptible to nucleophilic attack. smolecule.com
The SN1 (Unimolecular Nucleophilic Substitution) mechanism is a two-step process. The first and rate-determining step involves the slow, spontaneous dissociation of the C-Br bond to form a secondary carbocation intermediate. chemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of the SN1 reaction depends only on the concentration of the substrate (rate = k[amide]). chemicalnote.commasterorganicchemistry.com This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and conditions that promote the stability of the carbocation. youtube.com
| Factor | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Substrate | Favored by substrates that form stable carbocations (tertiary > secondary). | Favored by sterically unhindered substrates (methyl > primary > secondary). |
| Kinetics | First-order rate law: Rate = k[Substrate]. chemicalnote.com | Second-order rate law: Rate = k[Substrate][Nucleophile]. chemicalnote.com |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). | Favored by strong nucleophiles (e.g., I⁻, CN⁻, OH⁻). smolecule.com |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols). | Favored by polar aprotic solvents (e.g., acetone, DMSO). |
| Stereochemistry | Results in a racemic mixture (both inversion and retention of configuration). youtube.com | Results in inversion of configuration. youtube.com |
| Intermediate | Carbocation. youtube.com | Pentacoordinate transition state. chemicalnote.com |
Influence of Substituents on Reaction Mechanism and Stereochemistry
Substituents on both the carbon backbone and the amide nitrogen can significantly influence the reaction pathway and stereochemical outcome.
Substituents at the Alpha-Carbon: Increasing the steric bulk of substituents at the α-carbon (e.g., replacing the ethyl group with a larger alkyl group) would hinder the backside attack required for the SN2 mechanism, thus favoring the SN1 pathway. masterorganicchemistry.com
Substituents on the Amide Nitrogen: Altering the N-ethyl group to a bulkier substituent could indirectly influence the conformation of the molecule, potentially affecting the accessibility of the α-carbon to the incoming nucleophile in an SN2 reaction.
Electronic Effects: Electron-donating groups near the α-carbon would stabilize the carbocation intermediate, thereby accelerating SN1 reactions. Conversely, the electron-withdrawing nature of the amide carbonyl group can influence the reaction rate.
Stereochemistry: For an SN2 reaction, if the α-carbon is a stereocenter, the mechanism proceeds with a complete inversion of stereochemistry. For an SN1 reaction, the planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a mixture of enantiomers, often with a slight preference for the inversion product. youtube.com Dynamic kinetic resolution processes have been observed in related α-bromo amides, where rapid epimerization of the starting material allows for the synthesis of a single diastereomer product in high yield.
Elucidation of Elimination Reaction Mechanisms
In the presence of a base, this compound can undergo elimination reactions to form alkenes. The two primary mechanisms are the E1 and E2 pathways, which often compete with SN1 and SN2 reactions, respectively. ksu.edu.sa
The E2 (Bimolecular Elimination) mechanism is a concerted, single-step process where the base removes a proton from a β-carbon while the C-Br bond breaks and a π-bond is formed. ksu.edu.sa The rate is second-order, depending on both the substrate and the base. libretexts.org This mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the bromine leaving group. iitk.ac.in Strong, bulky bases favor the E2 pathway. msu.edu
The E1 (Unimolecular Elimination) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. ksu.edu.sa After the carbocation is formed, a weak base removes a β-proton to form the alkene. The rate is first-order, depending only on the substrate concentration. E1 reactions often occur alongside SN1 reactions, and are favored by heat. masterorganicchemistry.com
For this compound, there are two different β-carbons from which a proton can be abstracted, potentially leading to two constitutional isomers: N-ethylbut-1-enamide and (E/Z)-N-ethylbut-2-enamide. The regioselectivity is dictated by the base used.
Zaitsev's Rule: Small, strong bases (e.g., ethoxide, hydroxide) favor the formation of the more substituted, thermodynamically more stable alkene (N-ethylbut-2-enamide). msu.edu
Hofmann's Rule: Bulky, sterically hindered bases (e.g., potassium tert-butoxide) favor the formation of the less substituted, kinetically controlled alkene (N-ethylbut-1-enamide) due to steric hindrance. ksu.edu.samsu.edu
| Base | Mechanism | Major Product | Governing Principle |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) in Ethanol | E2 | (E/Z)-N-ethylbut-2-enamide | Zaitsev's Rule msu.edu |
| Potassium tert-Butoxide (t-BuOK) | E2 | N-ethylbut-1-enamide | Hofmann's Rule msu.edu |
| Ethanol (solvolysis, heat) | E1 | (E/Z)-N-ethylbut-2-enamide | Zaitsev's Rule (product stability) ksu.edu.sa |
Investigation of Rearrangement Reactions
Rearrangement reactions can occur in systems that form carbocation intermediates.
Carbocation Rearrangements in Related Systems
In the context of an SN1 or E1 reaction of this compound, the initially formed secondary carbocation at the α-position could potentially rearrange to a more stable carbocation. This typically occurs via a 1,2-hydride or 1,2-alkyl shift.
For the specific carbocation derived from this compound, a 1,2-hydride shift from the adjacent methylene (B1212753) (CH₂) group would also result in a secondary carbocation, offering no significant stability advantage. Therefore, simple carbocation rearrangements are less likely in this specific substrate compared to systems where a shift could lead to a more stable tertiary or resonance-stabilized carbocation.
However, in related α-halo amide systems, rearrangements are known to occur. For instance, silver-promoted ionization of α-bromo amides with carbocation-stabilizing aryl groups has been used to generate stable carbocations for subsequent reactions. More complex rearrangements, such as the Smiles rearrangement, have also been observed in the structural diversification of α-functionalized amides.
Kinetic and Thermodynamic Aspects of Reactivity
The rates and outcomes of the reactions of this compound are governed by kinetic and thermodynamic principles. While specific experimental data for this exact compound is scarce in publicly available literature, general principles and data from related compounds can provide insight.
Kinetics: The rate of reaction is determined by the activation energy (Ea or ΔG‡). msu.edu SN2 and E2 reactions have second-order kinetics, while SN1 and E1 reactions have first-order kinetics. chemicalnote.com Factors that lower the activation energy, such as a better leaving group (I > Br > Cl > F), a stronger nucleophile/base, or a solvent that stabilizes the transition state, will increase the reaction rate. iitk.ac.in For competing reactions, temperature can be a deciding factor; elimination reactions are generally favored over substitution at higher temperatures because they have a higher activation energy and result in an increase in entropy. masterorganicchemistry.com
Thermodynamics: The product distribution of a reaction under thermodynamic control is determined by the relative stability of the products. For example, in E2 eliminations with a small base, the more stable, more substituted alkene (Zaitsev product) is favored because the transition state leading to it is lower in energy. libretexts.orgmsu.edu The stability of intermediates, such as carbocations in SN1/E1 reactions, is a critical thermodynamic factor influencing the reaction rate (Hammond's postulate). Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. chemicalnote.com
| Reaction Type | Parameter | Typical Values / Trends | Reference |
|---|---|---|---|
| SN2 (e.g., R-Br + Nu⁻) | ΔH‡ (Enthalpy of Activation) | 15 - 80 kJ/mol | researchgate.net |
| ΔS‡ (Entropy of Activation) | Generally negative (-2 to -80 J/mol·K) due to ordering in the transition state. | researchgate.net | |
| Elimination vs. Substitution | Activation Energy (Ea) | Ea(Elimination) is typically 4-8 kJ/mol higher than Ea(Substitution). | masterorganicchemistry.com |
| Effect of Temperature | Increasing temperature favors elimination due to a larger positive ΔS. | masterorganicchemistry.com |
Role of Solvents and Catalysis in Reaction Outcomes
The chemical reactivity of this compound is profoundly influenced by the surrounding reaction environment. The choice of solvent and the introduction of a catalyst are critical factors that can dictate the reaction mechanism, rate, and the final chemical structure. Understanding these elements is essential for controlling reaction outcomes and selectively synthesizing desired products.
Solvent Effects in Nucleophilic Substitution
Reactions involving this compound, particularly nucleophilic substitution at the α-carbon, are highly sensitive to the properties of the solvent used. The polarity of the solvent and its ability to form hydrogen bonds determine whether the reaction is likely to proceed via a unimolecular (SN1) or bimolecular (SN2) pathway. pressbooks.publibretexts.org Polar solvents are generally required to dissolve the polar reactants, but a distinction between polar protic and polar aprotic solvents is crucial. libretexts.orglibretexts.org
Polar Protic Solvents and the SN1 Pathway
Polar protic solvents, such as water and alcohols, contain O-H or N-H bonds and are capable of hydrogen bonding. pressbooks.publibretexts.org These solvents significantly accelerate SN1 reactions. The SN1 mechanism involves a rate-determining step where the carbon-bromine bond ionizes to form a carbocation intermediate. quora.comdoubtnut.com Polar protic solvents stabilize this positively charged intermediate and the departing bromide anion through strong dipole-dipole interactions and hydrogen bonding. libretexts.orglibretexts.orgquora.com This solvation lowers the activation energy of the ionization step, thereby increasing the reaction rate. libretexts.orgyoutube.com
Conversely, these solvents can hinder SN2 reactions. In an SN2 mechanism, the nucleophile's strength is paramount. Polar protic solvents form a "cage" of hydrogen bonds around the anionic nucleophile, which stabilizes it and sterically encumbers it, reducing its reactivity and slowing the rate of reaction. libretexts.orgyoutube.comscribd.com
Polar Aprotic Solvents and the SN2 Pathway
Polar aprotic solvents, such as acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), possess significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. pressbooks.publibretexts.org These solvents are ideal for promoting SN2 reactions. libretexts.org While they can solvate the accompanying cation of a nucleophilic salt, they interact only weakly with the anionic nucleophile. libretexts.orgreddit.com This leaves the nucleophile "naked" and highly reactive, leading to a dramatic increase in the rate of SN2 reactions—in some cases, hundreds of times faster than in protic solvents. libretexts.org By suppressing the formation of a stable carbocation and enhancing nucleophilicity, polar aprotic solvents strongly favor the concerted, single-step SN2 mechanism. libretexts.orgquora.com
The following table summarizes the expected influence of different solvent types on the nucleophilic substitution reactions of this compound.
| Solvent Type | Examples | Key Properties | Effect on Nucleophile | Favored Pathway | Rate Effect |
| Polar Protic | Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) | High polarity, H-bond donor | Strong solvation, reduced reactivity | SN1 | Accelerates SN1, Decelerates SN2 |
| Polar Aprotic | Acetone (C₃H₆O), DMSO (C₂H₆OS), DMF (C₃H₇NO) | High polarity, no H-bond donor | Weak solvation, high reactivity | SN2 | Accelerates SN2, Decelerates SN1 |
| Non-Polar | Hexane (C₆H₁₄), Benzene (C₆H₆) | Low polarity, no H-bonding | Does not dissolve ionic nucleophiles | Neither | Very slow or no reaction |
The Role of Catalysis in Bond Formation
Beyond simple substitution, the functionalization of this compound often relies on transition metal catalysis. Catalytic systems involving metals like palladium, copper, and nickel have become indispensable tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the α-position, greatly expanding the synthetic utility of α-haloamides. nih.gov
Palladium-Catalyzed Cross-Coupling
Palladium catalysts are widely used to create new C-C bonds. In a process known as α-arylation, a palladium catalyst can couple this compound with partners like aryl boronic acids (Suzuki coupling) or other organometallic reagents. nih.govnih.gov These reactions typically proceed through a catalytic cycle involving the oxidative addition of the palladium complex into the carbon-bromine bond, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net The development of specialized chiral ligands for these palladium systems has even enabled the synthesis of chiral α-aryl carboxamides with high enantioselectivity. nih.gov
Copper-Catalyzed Reactions
Copper-based catalysts are particularly effective for forming C-N bonds, providing a direct route to α-amino amides. nih.govrsc.orgnih.gov These reactions can proceed through various mechanisms, including processes that involve a single electron transfer (SET) from a Copper(I) complex to the α-bromoamide. nih.gov This generates a carbon-centered radical that can be intercepted by a nitrogen-based species. This methodology is valuable for the synthesis of complex amine-containing molecules. nih.gov
Nickel-Catalyzed Cross-Coupling
Nickel catalysts offer a powerful and often more cost-effective alternative to palladium for C-C bond formation. The Negishi cross-coupling, for instance, uses a nickel catalyst to couple α-bromoamides with organozinc reagents. nih.govwikipedia.org This method is highly effective and has been adapted for asymmetric synthesis, allowing for the creation of enantiopure α-chiral amides from a racemic mixture of the starting α-bromoamide. nih.govwikipedia.org
The table below outlines representative catalytic systems applicable to the transformation of this compound.
| Catalyst Metal | Example Reaction Type | Coupling Partner | Bond Formed | Product Class |
| Palladium (Pd) | Suzuki Coupling | Aryl Boronic Acid | C-C | α-Aryl Amide |
| Palladium (Pd) | Reductive Coupling | Terminal Alkyne | C-C | β,γ-Alkenyl Amide |
| Copper (Cu) | Electrophilic Amination | Amines / Hydroxylamines | C-N | α-Amino Amide |
| Nickel (Ni) | Negishi Coupling | Organozinc Reagent | C-C | α-Alkyl or α-Aryl Amide |
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are fundamental to understanding a molecule's identity. By interacting with different forms of electromagnetic radiation, molecules provide unique spectral data that correspond to their specific structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR (Proton NMR) would be used to identify the number of distinct proton environments in 2-bromo-N-ethylbutanamide. The expected spectrum would show signals corresponding to the protons on the two ethyl groups and the single proton at the bromine-bearing carbon (the α-carbon). The chemical shift of each signal would indicate its electronic environment, while the splitting pattern (e.g., triplets, quartets, multiplets) would reveal the number of neighboring protons. The integration of these signals would correspond to the number of protons in each unique set.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. A spectrum for this compound would be expected to display distinct signals for each unique carbon atom, including those in the ethyl groups, the carbonyl carbon of the amide, and the carbon atom bonded to the bromine. The chemical shifts would be characteristic of their positions within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key absorbances would include a strong peak for the C=O (carbonyl) stretch of the amide group (typically around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) associated with the secondary amide. Vibrations corresponding to C-H, C-N, and C-Br bonds would also be present in the fingerprint region of the spectrum.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analysis of the fragmentation pattern would reveal how the molecule breaks apart upon ionization, providing further structural clues. Common fragmentation pathways for amides include cleavage alpha to the carbonyl group.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule, offering an unambiguous structural assignment. No crystal structure data for this compound is currently available in public databases.
Chromatographic Methods for Purity and Isomeric Analysis (HPLC, GC-MS)
Chromatographic techniques are essential for separating compounds from a mixture and assessing their purity.
High-Performance Liquid Chromatography (HPLC) could be used to purify this compound and to confirm its purity by showing a single peak under specific conditions (e.g., a particular column, mobile phase, and detector).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method would be suitable for analyzing the purity of a volatile sample of this compound and would simultaneously provide its mass spectrum for identification.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results for this compound would be compared to the theoretical percentages calculated from its molecular formula, C₆H₁₂BrNO, to confirm its elemental composition and support its identification.
Without access to primary research data, the detailed findings and data tables for these analytical techniques for this compound cannot be provided. The information presented here describes the expected outcomes based on established principles of chemical analysis.
Computational and Theoretical Chemistry of 2 Bromo N Ethylbutanamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-bromo-N-ethylbutanamide, these studies would provide critical insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This analysis would yield key data such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can determine various electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, would identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. While specific DFT studies on this compound are not available, it is known that the electron-withdrawing nature of the amide group and the bromine atom significantly influences the reactivity at the α-carbon.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's ability to donate or accept electrons.
An FMO analysis of this compound would calculate the energies of the HOMO and LUMO and visualize their spatial distribution. For a typical amide, the HOMO is often localized around the nitrogen and oxygen atoms, while the LUMO is centered on the carbonyl carbon. The presence of the bromine atom at the α-position would be expected to influence the energy and localization of these orbitals, particularly the LUMO, making the α-carbon more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is also a critical parameter, providing an indication of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative for a molecule of this type and not derived from specific published research on this compound.)
| Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Highest Occupied Molecular Orbital |
| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 10.7 | Energy difference, indicating kinetic stability |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial to its function and interactions. Conformational analysis of this compound would explore the different spatial arrangements (conformers) arising from rotation around its single bonds. This would involve mapping the potential energy surface to identify the lowest-energy (most stable) conformers and the energy barriers between them.
Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. Such simulations are computationally intensive and have not been reported for this compound.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is frequently used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, methods like DFT can be used to calculate theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Predicted vibrational frequencies from IR and Raman calculations can be compared with experimental data to assign specific peaks to the vibrations of particular bonds or functional groups. Similarly, the prediction of NMR chemical shifts (for ¹H and ¹³C) and coupling constants can be invaluable in confirming the structure of the molecule and assigning experimental NMR signals. No such computational spectroscopic studies for this compound are currently available in the literature.
Reaction Pathway Modeling and Transition State Characterization
To understand how this compound participates in chemical reactions, computational chemists would model potential reaction pathways. This involves identifying the transition state—the highest energy point along the reaction coordinate—that connects reactants to products.
By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, which provides insight into the reaction rate. For example, modeling the nucleophilic substitution reaction at the α-carbon would involve characterizing the transition state for the displacement of the bromide ion by a nucleophile. This type of detailed mechanistic investigation has not been published for this compound.
In Silico Screening for Chemical Reactivity and Interactions
In silico screening involves using computational methods to predict the reactivity of a molecule or its potential to interact with other chemical species, such as biological macromolecules. For this compound, this could involve docking studies to predict its binding affinity to a particular enzyme's active site or using quantitative structure-activity relationship (QSAR) models to predict its biological activity based on its structural features. These types of predictive studies are common in drug discovery and materials science but have not been specifically applied to this compound in the available scientific literature.
Advanced Applications and Future Research Directions in Chemical Science
Utilization as Versatile Building Blocks in Organic Synthesis
The primary advanced application of 2-bromo-N-ethylbutanamide lies in its function as a versatile building block in organic synthesis. Belonging to the reactive class of α-bromoamides, this compound serves as a potent electrophile. The carbon atom bonded to the bromine is susceptible to nucleophilic attack, facilitating a wide range of substitution reactions. smolecule.comnih.gov
This reactivity is crucial for the construction of complex molecular architectures, particularly heterocyclic compounds. In these syntheses, this compound acts as a reliable electrophilic module. smolecule.com Its bromomethylene site is selectively targeted for substitution, while the N-ethyl chain typically remains inert, allowing for the concise formation of diverse heteroaromatic frameworks. smolecule.com The reaction often proceeds through the generation of intermediate cationic species that readily engage with bifunctional partners to form cyclic structures. smolecule.com
| Reactant Partner | Reaction Type | Resulting Heterocyclic Core | Reference |
| Bifunctional Nucleophile (e.g., Amino-thiol) | Nucleophilic Substitution / Cyclization | Thiazole derivatives | smolecule.com |
| Dithio-carbamates | Cyclo-condensation | 1,3-Dithiolan-4-one derivatives | smolecule.com |
| Thiourea | Hantzsch-type Synthesis | Aminothiazole derivatives | smolecule.com |
This table presents representative transformations where this compound or similar α-bromoamides can serve as key precursors.
The ability to create such a variety of heterocyclic cores underscores the compound's value to medicinal and materials chemistry, where these scaffolds are prevalent.
Development of Novel Materials and Polymers
While direct applications of this compound in polymer science are not yet extensively documented, its molecular structure suggests significant potential for future research in materials science. The presence of a reactive alkyl bromide group makes it a candidate for functioning as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of polymers with well-defined architectures and amide functionalities either in the initiating fragment or along the polymer backbone if used as a functional monomer.
Furthermore, the amide group itself can impart desirable properties to a polymer, such as increased polarity, thermal stability, and the capacity for hydrogen bonding. Future research could explore the synthesis of monomers derived from this compound for copolymerization with other vinyl or acrylic monomers to create functional polymers with tailored properties for applications in coatings, adhesives, or biomedical materials.
Exploration in Agrochemical Research
The field of agrochemical research represents a promising, albeit underexplored, area for this compound. Many commercial herbicides and pesticides contain amide functionalities, which are crucial for their biological activity. acs.orgresearchgate.netnih.gov For instance, the herbicide bromobutide (B1667879) is a monocarboxylic acid amide containing a bromoalkyl group, structurally related to this compound. nih.gov
The combination of the butanamide structure and the bromine substituent in this compound suggests that it, or its derivatives, could exhibit herbicidal, fungicidal, or insecticidal properties. The lipophilic nature of the ethyl and butyl groups could facilitate transport across plant cuticles or insect exoskeletons, while the reactive bromine and polar amide group could interact with biological targets. Future research would involve the synthesis of analogues and systematic screening for various types of agrochemical activity to determine the compound's potential in this sector. researchgate.net
Environmental Chemistry Research: Persistence and Transformation Studies
As with many halogenated organic compounds, the environmental fate of this compound is a critical area for future investigation. nih.gov Brominated compounds can be persistent in the environment and are known to undergo various transformation processes. nih.govresearchgate.net Research into the persistence and degradation of this compound would be essential for assessing its environmental impact should it see wider industrial or agricultural use.
Potential environmental transformation pathways for this compound are likely to include:
Hydrolytic Cleavage: The amide bond could undergo hydrolysis, either chemically or microbially, to yield butanoic acid derivatives and ethylamine.
Dehalogenation: Microorganisms have evolved enzymatic pathways to remove halogen atoms from organic molecules. nih.govbiorxiv.org Reductive or hydrolytic dehalogenation could replace the bromine atom with a hydrogen or a hydroxyl group, respectively, significantly altering the compound's properties and toxicity. nih.govengineering.org.cn
Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond, a known degradation pathway for other brominated compounds. nih.gov
| Transformation Process | Potential Product(s) | Environmental Significance |
| Amide Hydrolysis | 2-bromobutanoic acid, Ethylamine | Alters bioavailability and toxicity. |
| Reductive Dehalogenation | N-ethylbutanamide | Removes the halogen, likely reducing toxicity. |
| Hydrolytic Dehalogenation | 2-hydroxy-N-ethylbutanamide | Creates a more polar, potentially more biodegradable, metabolite. |
| Photodegradation | Various radical species and secondary products | Can lead to complete mineralization or formation of transformation products. |
This table outlines plausible environmental transformation pathways and resulting products for this compound.
Understanding these pathways is crucial for predicting the compound's environmental persistence, potential for bioaccumulation, and the identity of any transformation products. nih.gov
Innovations in Analytical Methodologies for Detection and Quantification
The development of precise and sensitive analytical methods is fundamental to studying the applications and environmental fate of this compound. Current and future research in this area focuses on chromatographic and spectroscopic techniques.
Gas Chromatography (GC): Coupled with detectors like mass spectrometry (GC-MS) or a flame ionization detector (FID), GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. It can be used for purity assessment and for detecting trace amounts in environmental samples. Retention indices on various GC columns can be determined to aid in its identification. nist.govnist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the separation, quantification, and purity assessment of amide-containing compounds. Reversed-phase HPLC, using a C18 column with a polar mobile phase, would be a standard method. Detection can be achieved using a UV detector, as the amide bond provides some UV absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of this compound and any reaction or degradation products. It provides detailed information about the chemical environment and connectivity of atoms within the molecule.
| Analytical Technique | Application | Key Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification, Identification | Retention time, molecular weight, fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity Assessment, Quantification | Retention time, quantitative concentration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Precise molecular structure, chemical environment of atoms. |
This table summarizes key analytical methodologies applicable to the study of this compound.
Innovations in these areas, such as the development of chiral chromatography methods to separate potential enantiomers or advanced mass spectrometry techniques for metabolite identification, will be vital for future research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-N-ethylbutanamide, and how can reaction conditions be optimized for reproducibility?
- The synthesis typically involves bromination of N-ethylbutanamide followed by purification. Key parameters include temperature control (0–5°C for bromine addition) and stoichiometric ratios (1:1.05 amide-to-bromine ratio) to minimize side reactions like over-bromination . Optimization may involve kinetic studies using techniques such as in situ IR spectroscopy to monitor intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR : The bromine atom at the β-position causes distinct splitting in <sup>1</sup>H NMR (δ ~4.1 ppm for the CH2Br group) and <sup>13</sup>C NMR (δ ~35 ppm for the Br-bearing carbon).
- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 210–212 (isotopic pattern confirms bromine).
- Cross-validate with IR (amide C=O stretch ~1650 cm<sup>−1</sup>) and elemental analysis .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- The β-bromine enhances electrophilicity at the adjacent carbon, making it susceptible to SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the ethyl group may reduce reaction rates compared to less bulky analogs .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across studies?
- Data Triangulation : Compare results from enzyme inhibition assays (e.g., IC50 values) with computational docking simulations to identify binding site discrepancies.
- Batch Analysis : Verify compound purity (≥95% via HPLC) and stereochemical consistency, as impurities or racemization can skew biological results .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target proteins?
- Use molecular dynamics (MD) simulations to assess ligand-protein binding stability. For example, modifying the ethyl group to a bulkier substituent (e.g., isopropyl) may improve hydrophobic interactions in enzyme active sites .
Q. What experimental protocols minimize side products during large-scale synthesis of this compound?
- Stepwise Bromination : Introduce bromine gradually under inert atmospheres (N2/Ar) to prevent di-bromination.
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How should researchers address variability in cytotoxicity data across cell lines?
- Standardized Assays : Normalize data using reference compounds (e.g., doxorubicin) and control for cell line-specific metabolic activity (e.g., MTT assay vs. ATP luminescence).
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
